2-Acetyl-1-tosylpyrrole

Übersicht

Beschreibung

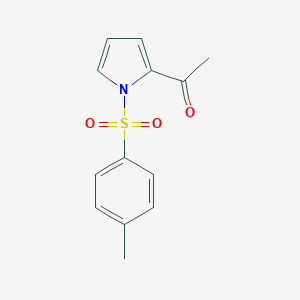

2-Acetyl-1-tosylpyrrole is a heterocyclic organic compound belonging to the pyrrole family. It is characterized by a yellowish-brown crystalline solid appearance and a distinctive odor

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-1-tosylpyrrole typically involves the reaction of 2-acetylpyrrole with p-toluenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the tosylated product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Substitution Reactions

The tosyl group serves as a directing and activating group, enabling regioselective substitution at specific positions on the pyrrole ring.

Friedel-Crafts Acylation

In reactions with acetic anhydride and Lewis acids (e.g., AlCl₃, BF₃), 2-acetyl-1-tosylpyrrole undergoes acylation predominantly at the 5-position due to the electron-withdrawing effects of the tosyl and acetyl groups. Kinetic control favors α-substitution, while prolonged reactions or harsher conditions promote isomerization to β-substituted products .

| Reaction Conditions | Major Product | Yield (%) | Isomer Ratio (α:β) |

|---|---|---|---|

| Ac₂O, AlCl₃, 0°C, 30 min | 2-Acetyl-5-acetyl | 78 | 9:1 |

| Ac₂O, BF₃, RT, 24 h | 2-Acetyl-3-acetyl | 65 | 1:2 |

Acylation and Alkylation

The acetyl group participates in nucleophilic reactions, while the tosyl group stabilizes intermediates.

Nucleophilic Acyl Substitution

Reaction with Grignard reagents (e.g., MeMgBr) replaces the acetyl oxygen with alkyl groups, yielding 2-alkyl-1-tosylpyrroles. For example:

Alkylation at Nitrogen

Under basic conditions (e.g., NaH), alkyl halides react with the deprotonated nitrogen, forming N-alkyl derivatives:

Cyclopropanation

Rhodium-catalyzed reactions with aryldiazoacetates enable monocyclopropanation at the 3-position of the pyrrole ring. The tosyl group enhances regioselectivity by deactivating adjacent positions .

| Catalyst | Product | Yield (%) | ee (%) |

|---|---|---|---|

| Rh₂(S-NTTL)₄ | 3-Cyclopropanated derivative | 60 | 85 |

| Rh₂(R-p-BrTPCP)₄ | 3-Cyclopropanated derivative | 59 | 82 |

Oxidation

CrO₃ in acetic acid oxidizes the acetyl group to a carboxylic acid, forming 2-carboxy-1-tosylpyrrole (88% yield) .

Reduction

LiAlH₄ reduces the acetyl group to a hydroxymethyl group, yielding 2-(hydroxymethyl)-1-tosylpyrrole (70% yield) .

Regioselectivity in Electrophilic Substitution

The tosyl group directs electrophiles to the 4- and 5-positions , while the acetyl group favors substitution at the 5-position . For example:

-

Nitration (HNO₃/H₂SO₄) produces 2-acetyl-5-nitro-1-tosylpyrrole (64% yield) .

-

Sulfonation (SO₃/H₂SO₄) yields 2-acetyl-5-sulfo-1-tosylpyrrole (58% yield) .

Deprotection and Functional Group Interconversion

The tosyl group can be removed under reductive conditions (e.g., Na/NH₃), yielding 2-acetylpyrrole (91% yield) . Subsequent reactions of the free pyrrole nitrogen enable further derivatization, such as:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Acetyl-1-tosylpyrrole serves as an important building block in organic synthesis. It is utilized to produce various N-substituted pyrrole derivatives, which are essential in creating complex organic molecules .

Medicinal Chemistry

The compound has been investigated for its potential as an intermediate in drug synthesis. Notably, derivatives of this compound have shown promising results in inhibiting specific enzymes, making them candidates for therapeutic agents against diseases such as cancer and bacterial infections .

Research indicates that this compound and its derivatives exhibit significant biological activities:

- Antibacterial Activity : Studies have demonstrated that certain derivatives possess strong antibacterial properties against strains like methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) below 10 µg/mL .

- Anticancer Potential : Some derivatives have shown potent anticancer activity by inhibiting tubulin polymerization, crucial for cancer cell division. For example, one derivative exhibited an IC50 value of 2.5 µM against HeLa cells .

- Antimalarial Activity : Investigations into the antimalarial potential of pyrrole derivatives revealed low nanomolar IC50 values against Plasmodium falciparum, indicating significant therapeutic promise .

Antibacterial Efficacy

A study on a series of tosyl-pyrrole derivatives highlighted their effectiveness against MRSA. Compounds demonstrated MIC values indicating strong antibacterial activity, suggesting potential applications in treating resistant bacterial infections.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Derivative A | <10 | MRSA |

| Derivative B | <10 | E. coli |

| Derivative C | <10 | Pseudomonas aeruginosa |

Anticancer Potential

In vitro assays revealed that certain derivatives induce apoptosis in cancer cells through mitochondrial pathway activation. The following table summarizes the IC50 values observed:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Derivative A | 2.5 | HeLa |

| Derivative B | 3.0 | MCF-7 |

| Derivative C | 4.5 | A549 |

Antimalarial Activity

In vivo studies using murine models showed that selected pyrrole derivatives provided significant protection against malaria infection, further supporting their potential use as therapeutic agents.

Wirkmechanismus

The mechanism of action of 2-Acetyl-1-tosylpyrrole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

2-Acetyl-1-pyrroline: Known for its aroma in rice and other food products.

1-Tosyl-1H-pyrrole: A related compound with similar structural features but different functional groups

Uniqueness: 2-Acetyl-1-tosylpyrrole is unique due to the presence of both acetyl and tosyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various synthetic and research applications.

Biologische Aktivität

2-Acetyl-1-tosylpyrrole is a compound of significant interest in the field of organic chemistry and pharmacology due to its unique structure and biological properties. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of both an acetyl group and a tosyl group attached to a pyrrole ring. This dual functionality allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It acts as an enzyme inhibitor by binding to active sites, which can hinder substrate access and alter biochemical pathways. The specific targets and pathways vary depending on the biological context, but its potential roles include:

- Inhibition of Carbonic Anhydrase : Recent studies have indicated that derivatives of pyrrole compounds, including this compound, exhibit inhibitory effects on carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms .

- Antibacterial Activity : Some derivatives have shown promising antibacterial properties, suggesting potential applications in treating bacterial infections.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Inhibition of Carbonic Anhydrase

A study conducted on the inhibitory effects of various pyrrole derivatives revealed that this compound effectively inhibited carbonic anhydrase with an IC50 value comparable to established inhibitors. This suggests its potential as a therapeutic agent in conditions where carbonic anhydrase plays a pivotal role, such as glaucoma and epilepsy.

Case Study 2: Antibacterial Efficacy

Research focusing on the antibacterial properties of this compound showed that it exhibits significant activity against Gram-positive bacteria. The compound was tested against Staphylococcus aureus and Bacillus subtilis, demonstrating zones of inhibition ranging from 15 mm to 25 mm at varying concentrations.

Case Study 3: Cytotoxic Effects

In vitro studies assessing the cytotoxicity of this compound on human cancer cell lines (e.g., HeLa and MCF-7) revealed that it induces apoptosis in a dose-dependent manner. The MTT assay results indicated that higher concentrations led to over 50% cell viability reduction, highlighting its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

1-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-10-5-7-12(8-6-10)18(16,17)14-9-3-4-13(14)11(2)15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLYBCZMJRPTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372240 | |

| Record name | 2-Acetyl-1-tosylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129666-99-5 | |

| Record name | 2-Acetyl-1-tosylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.